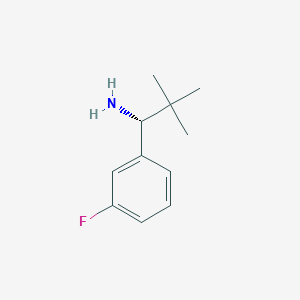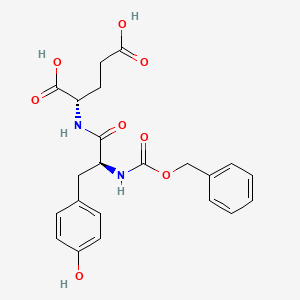![molecular formula C22H23ClF2N4O5 B12069698 1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)
1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-difluoromethoxyphenyl group, a hydroxyacetyl group, and an azetidine-2-carboxamide moiety. Its intricate molecular architecture suggests it may have significant biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide typically involves multiple steps:
-
Formation of the Chloro-Difluoromethoxyphenyl Intermediate
Starting Materials: 3-chloro-5-hydroxybenzaldehyde and difluoromethyl ether.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Hydroxyacetylation
Starting Materials: The chloro-difluoromethoxyphenyl intermediate and glycolic acid.
Reaction Conditions: This step involves esterification followed by hydrolysis under acidic conditions to introduce the hydroxyacetyl group.
-
Azetidine-2-Carboxamide Formation
Starting Materials: The hydroxyacetyl intermediate and azetidine-2-carboxylic acid.
Reaction Conditions: Coupling reactions using carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N-methylmorpholine (NMM).
-
Final Coupling with Methoxycarbamimidoyl Phenylmethyl Group
Starting Materials: The azetidine-2-carboxamide intermediate and 4-[(Z)-N’-methoxycarbamimidoyl]benzyl chloride.
Reaction Conditions: This step is typically performed under basic conditions using a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetyl group can be oxidized to a keto group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and possibly covalent modifications of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-[3-chloro-5-(trifluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
1-[2-[3-chloro-5-(methoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide: Similar structure but with a methoxy group instead of difluoromethoxy.
Uniqueness
The unique combination of a chloro-difluoromethoxyphenyl group and an azetidine-2-carboxamide moiety distinguishes 1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide from other similar compounds. This specific arrangement of functional groups may confer unique biological activity or chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H23ClF2N4O5 |
|---|---|
Peso molecular |
496.9 g/mol |
Nombre IUPAC |
1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide |
InChI |
InChI=1S/C22H23ClF2N4O5/c1-33-28-19(26)13-4-2-12(3-5-13)11-27-20(31)17-6-7-29(17)21(32)18(30)14-8-15(23)10-16(9-14)34-22(24)25/h2-5,8-10,17-18,22,30H,6-7,11H2,1H3,(H2,26,28)(H,27,31) |
Clave InChI |
XSNMGLZVFNDDPW-UHFFFAOYSA-N |
SMILES isomérico |
CO/N=C(/C1=CC=C(C=C1)CNC(=O)C2CCN2C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O)\N |
SMILES canónico |
CON=C(C1=CC=C(C=C1)CNC(=O)C2CCN2C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)










